1,N(2)-Ethenodeoxyguanosine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4H-imidazo[1,2-a]purin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O4/c18-4-7-6(19)3-8(21-7)17-5-14-9-10(17)15-12-13-1-2-16(12)11(9)20/h1-2,5-8,18-19H,3-4H2,(H,13,15)/t6-,7+,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJBQTAFGHUSKK-RNJXMRFFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2NC4=NC=CN4C3=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@@H]1N2C=NC3=C2NC4=NC=CN4C3=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30910926 | |
| Record name | 3-(2-Deoxypentofuranosyl)-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30910926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108929-11-9 | |
| Record name | 1,N(2)-Ethenodeoxyguanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108929119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Deoxypentofuranosyl)-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30910926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Formation Mechanisms and Sources of 1,n 2 Ethenodeoxyguanosine Adducts
Endogenous Generation from Lipid Peroxidation Products
Lipid peroxidation, the oxidative degradation of lipids, is a major endogenous source of DNA-damaging agents. This process yields reactive electrophiles, including α,β-unsaturated aldehydes, which can form adducts with DNA bases. aacrjournals.org The reaction of these aldehydes with deoxyguanosine can lead to the formation of cyclic adducts.
Reactive Aldehydes and Epoxyaldehydes as Precursors
A variety of reactive aldehydes and their epoxide derivatives, produced during lipid peroxidation, are precursors to the formation of 1,N(2)-ethenodeoxyguanosine. These bifunctional electrophiles can react with the nucleophilic centers in deoxyguanosine, specifically the N1 and N2 positions, to form the characteristic etheno ring structure.
Trans-4-hydroxy-2-nonenal (HNE) is a major α,β-unsaturated aldehyde produced during the lipid peroxidation of ω-6 polyunsaturated fatty acids. aacrjournals.orgnih.gov HNE can react with deoxyguanosine through two main pathways to form this compound. One pathway involves a direct Michael addition, leading to the formation of 1,N2-propano-dG adducts. aacrjournals.orgnih.govnih.gov The other, more direct route to εdG, involves the epoxidation of HNE. nih.gov
The epoxide of HNE, 2,3-epoxy-4-hydroxynonanal (B45736) (EHN), is a more potent precursor to εdG. mdpi.com The reaction of HNE with hydroperoxides can generate its epoxide, which then readily reacts with deoxyguanosine. nih.gov Studies have shown that the reaction of deoxyguanosine with HNE in the presence of a hydroperoxide source leads to the formation of several adducts, some of which can be converted to this compound upon base treatment. nih.gov This suggests that the formation of the HNE epoxide is a key intermediate step. The facile conversion of these initial adducts to the single, stable εdG adduct makes it a useful biomarker for DNA damage induced by HNE and related alkenals. nih.gov
The reaction of EHN with deoxyguanosine can yield a variety of products, including the unsubstituted 1,N(2)-etheno-2'-deoxyguanosine and other substituted etheno adducts. mdpi.comresearchgate.netscispace.com
| Precursor | Adduct Type | Key Findings | References |
|---|---|---|---|
| trans-4-hydroxy-2-nonenal (HNE) | 1,N2-propano-dG adducts | Formed via direct Michael addition. | aacrjournals.orgnih.govnih.gov |
| HNE Epoxide (EHN) | This compound (εdG) | Formed from HNE in the presence of hydroperoxides; a more direct precursor to εdG. | nih.govmdpi.com |
| EHN | Substituted etheno adducts | Various other etheno adducts can also be formed. | mdpi.comresearchgate.netscispace.com |
4-Oxo-2-nonenal (ONE) is another significant breakdown product of lipid hydroperoxides and is considered more reactive than HNE. scispace.com ONE is a major product from the decomposition of linolenic acid hydroperoxides. scispace.com It readily reacts with deoxyguanosine to form a 2"-oxo-heptyl-substituted 1,N2-etheno-2'-deoxyguanosine adduct. scispace.comoup.com The formation of this adduct has been observed in reactions of DNA with various oxidized polyunsaturated fatty acids. oup.com
As the epoxidation product of HNE, 2,3-epoxy-4-hydroxynonanal (EHN) is a key intermediate in the formation of this compound. researchgate.netnih.gov The reaction of EHN with deoxyguanosine is complex, yielding multiple stereoisomeric adducts. nih.gov Six adducts were isolated from the reaction of deoxyguanosine with the epoxide of HNE, one of which was identified as this compound. nih.gov The other adducts were characterized as diastereomeric 1,N2-ethanodeoxyguanosine derivatives which could be readily converted to εdG upon mild base treatment. nih.gov The reaction mechanism involves the initial condensation of the exocyclic amino group of deoxyguanosine with the aldehyde, followed by epoxide ring opening by the N1 position of guanine (B1146940) to form a cyclized intermediate. acs.orgnih.gov This intermediate can then undergo further reactions, including the loss of a side chain, to form the final this compound adduct. acs.orgnih.gov
Trans,trans-2,4-decadienal (DDE) is a cytotoxic aldehyde formed from lipid peroxidation and is also found in cooking fumes. researchgate.netnih.govoup.com Investigations into the reaction of DDE with deoxyguanosine in the presence of peroxides have revealed the formation of stable adducts, including a tautomer of 1,N(2)-etheno-2'-deoxyguanosine. researchgate.net The proposed mechanism involves the double epoxidation of DDE. researchgate.net The reaction of DDE with deoxyguanosine can lead to several base derivatives, including 1,N(2)-etheno-2'-deoxyguanosine adducts and diastereoisomeric 1,N(2)-hydroxyethano-2'-deoxyguanosine derivatives. nih.govacs.org The formation of these different adducts can be influenced by the reaction conditions, such as pH. nih.govacs.org
Acrolein and crotonaldehyde (B89634) are α,β-unsaturated aldehydes that can also lead to the formation of DNA adducts. nih.gov While they primarily form 1,N2-propanodeoxyguanosine adducts, their metabolites can contribute to the landscape of DNA damage. nih.govnih.govnih.gov For instance, glycidaldehyde (B58185), a metabolite of acrolein, reacts with deoxyguanosine to form adducts that can decompose to yield 1,N(2)-ethenoguanosine, the guanosine (B1672433) analog of εdG. acs.orgoup.comnih.gov The reaction of glycidaldehyde with deoxyguanosine is complex, forming initial adducts that can undergo further transformations. acs.orgoup.comnih.govresearchgate.netnih.gov
| Precursor | Primary Adduct Type | Key Findings | References |
|---|---|---|---|
| 4-Oxo-2-nonenal (ONE) | 2"-oxo-heptyl-substituted 1,N2-etheno-2'-deoxyguanosine | More reactive than HNE. | scispace.comoup.com |
| 2,3-Epoxy-4-hydroxynonanal (EHN) | This compound (εdG) and diastereomeric 1,N2-ethanodeoxyguanosine derivatives | A key intermediate from HNE epoxidation. | nih.govnih.gov |
| trans,trans-2,4-decadienal (DDE) | Tautomer of 1,N(2)-etheno-2'-deoxyguanosine and 1,N(2)-hydroxyethano-2'-deoxyguanosine derivatives | Formation involves double epoxidation. | researchgate.netnih.govacs.org |
| Glycidaldehyde (Acrolein metabolite) | 1,N(2)-ethenoguanosine | Forms through decomposition of initial adducts. | acs.orgoup.comnih.gov |
Mechanistic Pathways of Adduct Formation
The creation of this compound from endogenous precursors involves several key chemical reactions. These pathways detail how reactive molecules, often generated from lipid peroxidation, interact with the deoxyguanosine base in DNA.
Michael addition is a type of chemical reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. nih.govorganic-chemistry.orgwikipedia.org In the context of εdG formation, the exocyclic amino group of deoxyguanosine can act as the nucleophile, attacking reactive aldehydes produced during lipid peroxidation. nih.gov For instance, adducts can be formed through the direct Michael addition of deoxyguanosine to compounds like trans-4-hydroxy-2-nonenal. nih.gov This initial addition can then lead to further reactions that ultimately form the stable etheno ring structure of εdG.
Epoxides are highly reactive, three-membered ring structures containing an oxygen atom. The formation of εdG can be mediated by the reaction of deoxyguanosine with epoxyaldehydes, which are products of lipid peroxidation. nih.govacs.orgresearchgate.net The process generally involves the following steps:
Initial Attack: The exocyclic N2-amino group of deoxyguanosine attacks the aldehyde group of the epoxyaldehyde, forming a carbinolamine intermediate. nih.govacs.org
Cyclization: The N1 atom of the guanine base then performs a nucleophilic attack on one of the carbons of the epoxide ring, leading to the formation of a cyclized intermediate. nih.govacs.org
Dehydration and Tautomerization: The cyclized intermediate can then undergo dehydration (loss of a water molecule) and tautomerization to form a C7-hydroxyalkyl-substituted etheno adduct. nih.govacs.org
Formation of Unsubstituted εdG: This substituted adduct can then lose its C7 side chain through a retro-aldol reaction, resulting in the formation of the parent this compound. nih.govacs.org
This pathway has been observed in reactions with various epoxyaldehydes, including those derived from the peroxidation of linoleic acid. nih.gov
The formation of a Schiff base, an imine formed from an amine and a carbonyl compound, is a key step in some pathways leading to εdG. nih.govnih.govwikipedia.org The reaction between the exocyclic amino group of deoxyguanosine and an aldehyde can form a Schiff base intermediate. nih.govnih.gov This intermediate is thought to facilitate subsequent reactions, such as hydration and retro-aldol reactions, which can ultimately lead to the formation of εdG. nih.gov For example, the formation of this compound from 4,5-epoxy-2-decenal is proposed to involve a Schiff base intermediate. nih.gov
Role of Oxidative Stress and Lipid Peroxidation in Endogenous Formation
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is a major contributor to the endogenous formation of εdG. oup.comnih.gov ROS can initiate the process of lipid peroxidation, the oxidative degradation of lipids. oup.comnih.gov
Polyunsaturated fatty acids are particularly susceptible to peroxidation, leading to the formation of a variety of reactive aldehydes and epoxyaldehydes, such as trans-4-hydroxy-2-nonenal (HNE) and 4,5-epoxy-2-decenal. nih.govnih.govaacrjournals.orgoup.com These reactive species are the direct precursors that react with DNA to form εdG and other related adducts. nih.govnih.govresearchgate.netoup.com For instance, the reaction of HNE's epoxide with deoxyguanosine can lead to the formation of this compound. nih.govresearchgate.net The presence of εdG has been detected in the tissues of unexposed rodents and humans, suggesting that its formation is a continuous process driven by endogenous oxidative damage. oup.comoup.comaacrjournals.org
Exogenous Carcinogen-Induced Formation
In addition to endogenous sources, exposure to certain environmental and industrial carcinogens can also lead to the formation of this compound.
Vinyl Chloride Metabolites
Vinyl chloride, a known human carcinogen used in the production of polyvinyl chloride (PVC) plastics, is a significant exogenous source of εdG. nih.govacs.orgacs.org In the body, vinyl chloride is metabolized by cytochrome P450 enzymes into highly reactive intermediates, primarily chloroethylene oxide and its rearrangement product, chloroacetaldehyde. nih.govacs.orgacs.org
Urethane (B1682113)
Urethane, also known as ethyl carbamate (B1207046), is a compound found in fermented foods and beverages and is recognized as a multipotent carcinogen in rodents. mednexus.org Its carcinogenicity is not due to the compound itself but rather its metabolic products. The primary pathway for urethane's conversion into a DNA-reactive species begins with its oxidation to vinyl carbamate. nih.gov This reaction is a crucial first step in the bioactivation cascade.
Vinyl carbamate is significantly more carcinogenic than its precursor, urethane. nih.gov For instance, studies have shown that on a molar basis, vinyl carbamate can produce approximately 100 times more of the major DNA adduct, 7-(2-oxoethyl)guanine, than ethyl carbamate. nih.gov This increased potency highlights the importance of the initial oxidation step. Following its formation, vinyl carbamate undergoes further metabolic activation to form vinyl carbamate epoxide (VCE). nih.govoup.com VCE is considered the ultimate carcinogenic metabolite of urethane. oup.com This highly electrophilic epoxide readily reacts with the nucleophilic centers in DNA, leading to the formation of various DNA adducts. nih.gov
The primary adducts formed from the reaction of VCE with DNA include 7-(2-oxoethyl)guanine. nih.gov However, VCE also leads to the formation of several exocyclic etheno adducts, such as 1,N6-ethenodeoxyadenosine (εdA), 3,N4-ethenodeoxycytidine (εdC), and the guanine-derived adducts, N2,3-ethenodeoxyguanosine and 1,N2-ethenodeoxyguanosine. mednexus.orgnih.gov The formation of these promutagenic lesions is a key factor in the carcinogenic mechanism of urethane. mednexus.org
Involvement of Cytochrome P450 Enzymes
The metabolic activation of urethane and its intermediate, vinyl carbamate, is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. oup.com Specifically, cytochrome P450 2E1 (CYP2E1) has been identified as the principal enzyme responsible for the oxidation of urethane to vinyl carbamate and the subsequent epoxidation of vinyl carbamate to the highly reactive vinyl carbamate epoxide (VCE). oup.comacs.org
The critical role of CYP2E1 in urethane-induced carcinogenesis has been demonstrated in studies using CYP2E1-null mice. These studies showed a significant reduction in urethane-induced carcinogenicity in mice lacking the CYP2E1 enzyme compared to their wild-type counterparts. oup.com This provides strong evidence that CYP2E1-mediated oxidation is an essential step in the bioactivation of urethane. oup.com Further in vitro studies have confirmed the involvement of CYP2E1 in the formation of etheno adducts. When human liver microsomes were incubated with urethane or vinyl carbamate, the formation of 1,N6-ethenoadenosine was observed. This adduct formation was inhibited by the presence of a CYP2E1 inhibitor or anti-CYP2E1 antibodies, directly implicating this enzyme in the generation of the DNA-reactive epoxide. oup.com
The expression and activity of CYP2E1 can vary between different tissues and animal strains, which can influence the susceptibility to urethane-induced tumorigenesis. For example, the higher capacity for the bioactivation of vinyl carbamate in the lungs of A/J mice compared to C57BL/6 mice correlates with higher levels of CYP2E1 and a greater susceptibility to lung tumor development in the A/J strain. nih.gov This difference in metabolic activation is reflected in the levels of DNA adducts formed. In one study, the levels of 1,N6-ethenodeoxyadenosine and 3,N4-ethenodeoxycytidine were found to be approximately 70% higher in the lungs of A/J and CD-1 mice compared to C57BL/6 mice following treatment with vinyl carbamate. oup.com
The table below summarizes the key molecules involved in the formation of this compound from urethane and the enzymes that catalyze these transformations.
| Compound Name | Role in the Pathway |
| Urethane (Ethyl Carbamate) | Initial procarcinogen. |
| Vinyl Carbamate | More potent carcinogenic intermediate formed from urethane oxidation. |
| Vinyl Carbamate Epoxide (VCE) | Ultimate electrophilic and carcinogenic metabolite. |
| Cytochrome P450 2E1 (CYP2E1) | Primary enzyme catalyzing the oxidation of urethane and vinyl carbamate. |
| This compound | A promutagenic exocyclic DNA adduct formed from VCE. |
| 7-(2-oxoethyl)guanine | The major DNA adduct formed from VCE. |
| 1,N6-Ethenodeoxyadenosine (εdA) | A promutagenic exocyclic DNA adduct formed from VCE. |
| 3,N4-Ethenodeoxycytidine (εdC) | A promutagenic exocyclic DNA adduct formed from VCE. |
| N2,3-Ethenodeoxyguanosine | A promutagenic exocyclic DNA adduct formed from VCE. |
Biological Consequences and Mutagenic Potential of 1,n 2 Ethenodeoxyguanosine
Genotoxic Effects and Mutational Spectra Induction
1,N(2)-ethenodeoxyguanosine (1,N(2)-εdG) is a DNA adduct formed from exposure to vinyl chloride metabolites and products of lipid peroxidation. acs.orgacs.org This lesion is known to be mutagenic, inducing a variety of mutations by interfering with the normal Watson-Crick base pairing during DNA replication. nih.govnih.gov Studies in various systems, including bacterial and mammalian cells, have demonstrated that 1,N(2)-εdG can lead to different types of point mutations and frameshift mutations. nih.govnih.gov
G:C to T:A Transversions
A transversion is a type of point mutation where a purine (B94841) base (adenine or guanine) is replaced by a pyrimidine (B1678525) base (cytosine or thymine), or vice versa. wikipedia.org The 1,N(2)-εdG adduct has been shown to induce G:C to T:A transversions. nih.govacs.org For instance, in Escherichia coli, the presence of 1,N(2)-εdG resulted in a 0.7% frequency of G → T mutations. nih.gov In mammalian cells, G→T transversions are also a notable consequence of this adduct. nih.gov The proposed mechanism for this transversion involves the misincorporation of deoxyadenosine (B7792050) triphosphate (dATP) opposite the 1,N(2)-εdG lesion during DNA replication. nih.gov Subsequent replication of the strand containing the mismatched adenine (B156593) would lead to a T:A base pair, completing the transversion. Studies with DNA polymerases have shown a preference for incorporating dATP opposite 1,N(2)-εdG, which supports this mutational outcome. nih.gov
G:C to A:T Transitions
In addition to transversions, 1,N(2)-εdG is also capable of inducing G:C to A:T transitions. nih.govnih.gov A transition is a point mutation that changes a purine nucleotide to another purine (A ↔ G) or a pyrimidine nucleotide to another pyrimidine (C ↔ T). In E. coli, 1,N(2)-εdG was found to cause G → A transitions at a frequency of 2%. nih.gov Similarly, in vivo replication studies in wild-type cells showed G to A transitions occurring at a frequency of 6.4%. nih.govoup.com The frequency of these transitions can be influenced by the cellular repair capacity. For example, in alkB deficient cells, the frequency of G to A mutations increased to 13%. oup.com
Frameshift Mutations and Deletions
Frameshift mutations, which involve the insertion or deletion of nucleotides in a DNA sequence in a number not divisible by three, are also a significant consequence of the 1,N(2)-εdG adduct. nih.govlumenlearning.com These mutations can alter the reading frame of the gene, leading to a completely different and often non-functional protein. Studies have shown that 1,N(2)-εdG can induce both -1 and -2 deletions at or near the lesion site. nih.gov In wild-type cells, deletions at the lesion site were observed in 4.9% of the progeny. nih.govoup.com The formation of a bulged intermediate, where the lesion is accommodated within the DNA helix, is thought to be a key step in the processing of 1,N(2)-εdG into a -1 deletion mutation. acs.org The stability of this bulged structure may play a significant role in the likelihood of a deletion event. acs.org
Mutational Frequencies of this compound in Wild Type E. coli
| Mutation Type | Frequency | Reference |
| G to A Transitions | 6.4% | nih.govoup.com |
| G to T Transversions | 6.0% | nih.govoup.com |
| G to C Transversions | 1.7% | nih.govoup.com |
| Deletions | 4.9% | nih.govoup.com |
Impact on DNA Replication Fidelity
The presence of 1,N(2)-εdG in a DNA template poses a significant challenge to the replication machinery, often leading to a decrease in replication fidelity. nih.govnih.gov High-fidelity replicative DNA polymerases, which are responsible for the accurate duplication of the genome, are often blocked by this lesion. acs.orgnih.gov This blockage can lead to stalled replication forks, which if not resolved, can result in more severe DNA damage, such as double-strand breaks. nih.gov
Conformational Effects on DNA Structure
Glycosyl Bond Conformations (Syn/Anti)
The 1,N(2)-εdG adduct significantly alters the local DNA structure, in part by influencing the conformation of the glycosyl bond, which connects the deoxyribose sugar to the guanine (B1146940) base. This bond can exist in two main conformations: anti and syn. In normal B-DNA, purines are typically in the anti conformation.
However, the presence of the 1,N(2)-εdG lesion can induce a switch to the syn conformation. acs.orgnih.gov This conformational change is particularly notable when 1,N(2)-εdG is mismatched with deoxyadenosine (dA), a common error during translesion synthesis. acs.orgnih.gov In this context, the 1,N(2)-εdG base rotates from the anti to the syn conformation, which places the bulky etheno group into the major groove of the DNA helix. acs.orgnih.gov This syn conformation is stabilized by the formation of two hydrogen bonds in a protonated 1,N(2)-εdG·dA base pair. nih.gov The stability of this mismatched pair in the syn conformation is thought to be a significant factor in the biological processing of the 1,N(2)-εdG lesion. nih.gov In contrast, when opposite a one-base deletion, 1,N(2)-εdG can adopt an anti conformation and remain accommodated within the DNA helix. acs.org The specific conformation adopted by the lesion can therefore influence the type of mutagenic outcome.
Hoogsteen Base Pairing
The exocyclic DNA adduct this compound (1,N²-εdG) introduces significant structural perturbations within the DNA double helix, a key aspect of which is its propensity to form non-canonical Hoogsteen base pairs, particularly with its complementary partner, cytosine. This structural alteration is highly dependent on environmental conditions, most notably pH.
At a neutral or higher pH (e.g., pH 8.6), 1,N²-εdG typically resides in an anti conformation, forming a standard Watson-Crick-like base pair with cytosine, which is also in an anti conformation. acs.org However, under acidic conditions (e.g., pH 5.2), a significant conformational shift occurs. acs.org The 1,N²-εdG adduct rotates around its glycosyl bond from the anti to the syn conformation. acs.org This rotation places the exocyclic etheno moiety into the major groove of the DNA. acs.org
In this syn conformation, the 1,N²-εdG adduct forms a Hoogsteen base pair with the opposing cytosine. acs.orgacs.org This pairing requires the protonation of cytosine at the N3 position, which is favored at lower pH. nih.gov The formation of this Hoogsteen pair is characterized by downfield shifts of the cytosine amino proton signals in nuclear magnetic resonance (NMR) spectroscopy. acs.orgacs.org This structural change induces a localized perturbation in the DNA, affecting the modified base pair as well as its immediate 5' and 3' neighbors. acs.org
Table 1: Research Findings on this compound Hoogsteen Base Pairing
| Parameter | Condition/Observation | Reference |
|---|---|---|
| pH Condition | Hoogsteen pairing observed at acidic pH (5.2). | acs.orgacs.org |
| Glycosyl Bond Conformation | Rotation from anti (at pH 8.6) to syn (at pH 5.2). | acs.org |
| Structural Feature | The exocyclic etheno group is positioned in the major groove. | acs.org |
| Base Pairing Partner | Forms a Hoogsteen pair with the complementary cytosine. | acs.org |
| DNA Structural Impact | Causes a localized structural perturbation involving the modified base pair and its 5'- and 3'-neighbors. | acs.org |
| Conformational Equilibrium | A second equilibrium exists where the 3'-neighboring G·C base pair also forms a Hoogsteen pair. | acs.orgacs.org |
| Thermal Stability | The 1,N²-εdG adduct decreased the thermal stability of the DNA duplex by approximately 13 °C at pH 5.2. | acs.org |
Cellular Defense and Dna Repair Mechanisms for 1,n 2 Ethenodeoxyguanosine
DNA Glycosylase-Mediated Excision Repair
Base Excision Repair (BER) is a primary pathway for the removal of 1,N²-εG from DNA. This process is initiated by a specific class of enzymes known as DNA glycosylases, which recognize the damaged base and cleave the N-glycosylic bond that links it to the deoxyribose sugar. This action creates an apurinic/apyrimidinic (AP) site, which is then further processed by other BER enzymes to restore the correct DNA sequence.
Human alkylpurine-DNA-N-glycosylase, also known as N-methylpurine-DNA glycosylase (MPG) or alkyladenine DNA glycosylase (AAG), is a key enzyme in the BER pathway that has been shown to recognize and excise 1,N²-εG. nih.govnih.gov However, the efficiency of this process is a subject of ongoing research. While hAPNG can release all four known cyclic etheno adducts, the rate of excision for 1,N²-εG is considerably slower compared to other adducts like 1,N⁶-ethenoadenine (εA). rhea-db.org
Studies have indicated that 1,N²-εG in its natural pairing context with cytosine (εG·C) is a very poor substrate for hAPNG. nih.gov The enzyme's active site, which is well-suited for εA, does not readily accommodate the 1,N²-εG adduct. nih.gov A conserved residue, Asparagine-169 (Asn-169), within the active site pocket is thought to restrict the recognition of 1,N²-εG. nih.gov A mutant version of the enzyme, N169S, demonstrated a seven-fold increase in activity for excising 1,N²-εG compared to the wild-type enzyme, supporting the hypothesis that the wild-type enzyme's structure limits its efficacy against this specific lesion. nih.gov
Furthermore, the N-terminal region of the hAPNG protein, which is not necessary for the removal of other lesions like εA or hypoxanthine, is essential for its 1,N²-εG-DNA glycosylase activity. nih.gov Despite its ability to excise 1,N²-εG, hAPNG shows a preference for excising the adduct when it is opposite deoxycytidine (dC) and is unable to remove it when paired with deoxyguanosine (dG). nih.gov The relatively low efficiency of hAPNG on 1,N²-εG suggests that other repair or tolerance mechanisms likely play a significant role in managing these lesions in human cells. nih.gov
In the bacterium Escherichia coli, the Mismatch-Specific Uracil-DNA Glycosylase (MUG) plays a crucial role in the BER pathway for 1,N²-εG. nih.govresearchgate.net MUG is a DNA glycosylase that was initially identified for its ability to remove uracil (B121893) from U:G mismatches but has since been found to act on a broader range of substrates, including etheno adducts. oup.comfiocruz.br
Research has demonstrated that MUG can efficiently release 1,N²-εG from DNA. nih.govresearchgate.net A comparison of the kinetic parameters reveals that the MUG protein removes the 1,N²-εG lesion more efficiently than the human ANPG protein. nih.gov The catalytic efficiency (kcat/Km) of MUG for 1,N²-εG is reported to be approximately 9.5 times higher than that of hAPNG. nih.gov
Table 1: Comparative Kinetic Constants for 1,N²-εG Excision
| Enzyme | kcat/Km (min⁻¹ nM⁻¹) | Reference |
| E. coli MUG | 0.95 x 10⁻³ | nih.gov |
| Human ANPG | 0.1 x 10⁻³ | nih.gov |
Similar to hAPNG, MUG preferentially excises 1,N²-εG when it is base-paired with cytosine. nih.gov However, unlike its human counterpart, MUG is also capable of excising the lesion when it is opposite guanine (B1146940), although with reduced efficiency. nih.gov Studies using cell-free extracts from E. coli strains lacking the mug gene confirm that MUG is absolutely required for the incision of DNA containing 1,N²-εG, highlighting its primary role in the repair of this adduct in bacteria. nih.govresearchgate.net
Direct Repair Mechanisms
Direct repair mechanisms are a highly efficient form of DNA repair where the damaged base is restored to its original structure without being excised from the DNA backbone. This process is carried out by specific enzymes that can directly reverse the chemical modification.
The AlkB family of proteins are Fe(II)/2-oxoglutarate-dependent dioxygenases that repair DNA and RNA damage by oxidative dealkylation. nih.gov Initially discovered in E. coli for their ability to repair alkylated bases, it is now known that human homologs of AlkB can also repair exocyclic etheno adducts, including 1,N²-εG. nih.govwikipedia.org The primary human homologs involved in this repair are ALKBH2 and ALKBH3. nih.gov
The repair mechanism involves the oxidation of the etheno bridge, which is converted to an epoxide. This intermediate then undergoes non-enzymatic hydration to form a glycol, which is subsequently released as glyoxal, thereby restoring the original guanine base. nih.govresearchgate.net
Human ALKBH2 has been shown to repair 1,N²-εG, with a notable preference for the lesion when it is present in double-stranded DNA (dsDNA) as opposed to single-stranded DNA (ssDNA). nih.gov While ALKBH2 can also repair 1,N⁶-ethenoadenine (εA) and 3,N⁴-ethenocytosine (εC), its activity on 1,N²-εG is comparatively lower. nih.govnih.gov Computational studies suggest that while the 1,N²-εG adduct can be positioned correctly within the active site of ALKBH2, increased solvation and a greater distance between the catalytic Fe(IV)-oxo species and the adduct's carbon atoms may hinder the repair process compared to εA and εC. nih.gov In contrast, ALKBH3 shows activity towards εC in ssDNA but has not been demonstrated to be a significant repair enzyme for 1,N²-εG. nih.gov
Table 2: Substrate Specificity of Human AlkB Homologs for Etheno Adducts
| Enzyme | Substrate(s) | Preferred DNA Structure | Reference |
| ALKBH2 | εA, εC, 1,N²-εG | dsDNA | nih.govuniprot.org |
| ALKBH3 | εC, m1A, m3C | ssDNA, RNA | nih.gov |
Translesion Synthesis (TLS) Bypass by DNA Polymerases
When DNA damage is not repaired before the cell enters S-phase, the replication machinery can stall at the site of the lesion. To overcome this blockage and complete DNA replication, cells employ a damage tolerance mechanism known as translesion synthesis (TLS). This process involves specialized, low-fidelity DNA polymerases that can replicate past the damaged template strand.
Human DNA Polymerase Eta (pol η) is a key Y-family TLS polymerase that plays a significant role in bypassing various DNA lesions, including 1,N²-εG. nih.govnih.gov While replicative polymerases like human polymerase δ are completely blocked by this adduct, pol η is capable of mediating its bypass. nih.govnih.gov
Studies on the bypass of 1,N²-εG by human TLS polymerases have shown that pol η is the most active and efficient among those tested (including pol ι and pol κ). nih.govnih.gov During single-nucleotide insertion opposite the 1,N²-εG adduct, pol η displays a clear preference for inserting purine (B94841) nucleotides. The order of preferential incorporation is dGTP > dATP > dCTP. nih.govvanderbilt.edunih.gov
Table 3: Nucleotide Insertion Preference of Human Pol η Opposite 1,N²-εG
| Nucleotide Inserted | Relative Preference | Reference |
| dGTP | Highest | nih.govvanderbilt.edu |
| dATP | Second | nih.govvanderbilt.edu |
| dCTP | Lowest | nih.govvanderbilt.edu |
| dTTP | - | nih.govvanderbilt.edu |
Note: Some studies show dTTP incorporation to be similar to dCTP. vanderbilt.edu
Analysis of the full-length products following bypass reveals that guanine (G) is the predominant nucleotide incorporated opposite the 1,N²-εG lesion. nih.govnih.gov This suggests that pol η-mediated bypass of 1,N²-εG can be relatively error-free in terms of the initial insertion, as it correctly inserts a base that can pair with the original guanine. Following the insertion opposite the lesion, pol η appears to continue extension in a largely error-free manner. nih.govnih.gov Interestingly, while pol η can readily extend from a primer with an A paired opposite the lesion, it is unable to extend from a primer with the "correct" base, C, paired with 1,N²-εG. vanderbilt.edu This highlights the complex and sometimes counterintuitive nature of TLS mechanisms. The ability of pol η to bypass 1,N²-εG provides a crucial tolerance mechanism, preventing replication fork collapse and potential cell death when the adduct is not removed by other repair pathways.
Human DNA Polymerase Kappa (pol κ)
Human DNA Polymerase Kappa (pol κ), a member of the Y-family of translesion synthesis (TLS) polymerases, plays a role in bypassing DNA lesions that block the main replicative polymerases. nih.govmdpi.com Pol κ is specifically involved in DNA repair and is known to be specialized in copying DNA that contains minor groove DNA adducts, particularly N2-dG adducts. mdpi.com While it can replicate past various bulky and non-bulky lesions, its activity on 1,N(2)-ethenodeoxyguanosine (1,N²-εdG) is notable, though less efficient compared to other polymerases like pol η. mdpi.comnih.gov
Sulfolobus solfataricus P2 DNA Polymerase IV (Dpo4)
Sulfolobus solfataricus P2 DNA Polymerase IV (Dpo4) is a thermostable Y-family DNA polymerase from the crenarchaeon S. solfataricus. nih.gov Due to its structural and functional similarities to eukaryotic Y-family polymerases, Dpo4 is frequently used as a model system to study the mechanisms of translesion synthesis (TLS). nih.govresearchgate.net Dpo4 is capable of bypassing the 1,N²-εdG adduct, a process that has been shown to be highly error-prone and dependent on the DNA sequence context. acs.orgacs.org
Research has shown that when Dpo4 encounters 1,N²-εdG, it preferentially incorporates deoxyadenosine (B7792050) triphosphate (dATP) opposite the lesion. acs.orgacs.orgnih.gov The bypass process is often accompanied by a high frequency of one-base deletions. acs.orgacs.org For instance, in a 5′-TXG-3′ sequence context, the bypass of 1,N²-εdG by Dpo4 is highly miscoding, with less than 4% of the extension products resulting from error-free bypass. acs.org The major products are from the misinsertion of Adenine (B156593) and one-base deletions. acs.org
Crystallographic studies have provided insight into the mechanism of frameshift mutations. These structures revealed that Dpo4 can accommodate two template bases within its active site, which traps a frameshift intermediate. nih.gov This "type II" mechanism allows the incoming dATP to pair with the base located 5' to the lesion, leading to a one-base deletion in the synthesized strand. acs.orgacs.org The stability of the DNA duplex with the 1,N²-εdG lesion in a bulged, unpaired state is significantly higher than when it is paired with cytosine, which may contribute to the prevalence of the deletion product during bypass by Dpo4. acs.org
Table 1: Bypass of 1,N²-εdG by S. solfataricus Dpo4 in Different Sequence Contexts
| Local Sequence Context | Major Extension Products | Bypass Characteristics | Reference |
|---|---|---|---|
| 5′-TXG-3′ | Adenine Misinsertion, One-Base Deletion | Highly miscoding; <4% error-free bypass. | acs.org |
| 5′-CXG-3′ | Adenine Misinsertion, One-Base Deletion, Error-Free Bypass | The 1,N²-εdG lesion yields more one-base deletion products compared to a related adduct. | acs.org |
| 3′-G(1,N²-εdG)TACT-5′ | Preferential dATP incorporation, -1 deletion products | Leads to a mixture of full-length and deletion products. | acs.org |
Escherichia coli Polymerases (pol I exo-, pol II exo-)
In Escherichia coli, several DNA polymerases are involved in navigating DNA damage. DNA Polymerase I (Pol I) is a versatile enzyme with roles in both DNA replication and repair, possessing both 5'→3' and 3'→5' exonuclease activities. nzytech.com DNA Polymerase II (Pol II), encoded by the polB gene, is involved in DNA repair and its activity is regulated as part of the SOS response. uniprot.org
Exonuclease-deficient versions of these polymerases (pol I exo- and pol II exo-) have been used to study the bypass of the 1,N²-εdG lesion. acs.orgacs.org Studies have demonstrated that both pol I exo- and pol II exo- can bypass 1,N²-εdG, but this process is mutagenic. acs.orgacs.orgscispace.com The bypass results in misincorporation errors, contributing to the G→A, G→T, and G→C mutations observed when DNA containing 1,N²-εdG is replicated in E. coli. nih.govvanderbilt.edunih.gov The mismatched product resulting from the insertion of adenine opposite the 1,N²-εdG lesion by these polymerases has been modeled and studied. acs.orgnih.govresearchgate.net
Cellular Response Pathways to this compound-Induced Damage (e.g., SOS response)
The presence of DNA lesions like 1,N²-εdG can stall the replication fork, triggering a global transcriptional response to DNA damage in prokaryotes known as the SOS response. wikipedia.orgnih.gov This system, regulated by the RecA and LexA proteins, involves the induction of over 50 genes that function in DNA repair, translesion synthesis, and cell cycle arrest. wikipedia.orgijbs.comnih.gov
The 1,N²-εdG adduct is a strong replication block, and its presence significantly induces the SOS response in E. coli. oup.com This induction leads to increased levels of translesion polymerases, including Pol II (polB), Pol IV (dinB), and Pol V (umuDC), which are capable of bypassing the damage, albeit with low fidelity. nih.govoup.com
Studies have shown that inducing the SOS response dramatically alleviates the toxicity of the 1,N²-εdG lesion by increasing its bypass efficiency. oup.com For example, in an alkB⁻/dinB⁺ cellular background, SOS induction increased the bypass efficiency of 1,N²-εG seven-fold. oup.com Concurrently, this increased bypass is associated with a higher frequency of substitution mutations. SOS induction in these cells led to a significant rise in G to A, G to T, and G to C mutations. oup.com This highlights the error-prone nature of the SOS repair system, which prioritizes cell survival and replication completion at the cost of genomic fidelity. wikipedia.orgnih.gov The data strongly suggest that DinB (Pol IV) plays a major role in the mutagenic bypass of 1,N²-εdG, with other TLS polymerases like Pol II and Pol V likely playing secondary roles. oup.com
Table 2: Effect of SOS Induction on 1,N²-εG Mutagenesis in E. coli (alkB⁻/dinB⁺ cells)
| Mutation Type | Frequency (SOS Uninduced) | Frequency (SOS Induced) | Reference |
|---|---|---|---|
| G → A | 13% | 40% | oup.com |
| G → T | 13% | 28% | oup.com |
| G → C | 1.2% | 3.1% | oup.com |
| Deletion Mutations | 8.7% | 2.0% | oup.com |
Advanced Analytical Methodologies for Detection and Quantification of 1,n 2 Ethenodeoxyguanosine
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the analysis of DNA adducts, offering high sensitivity and structural confirmation. This technique separates the complex mixture of DNA hydrolysates, and the mass spectrometer provides precise mass-to-charge ratio measurements, allowing for the identification and quantification of specific adducts.
Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS)
Ultra-Performance Liquid Chromatography (UPLC), with its use of smaller particle size columns, provides higher resolution, sensitivity, and faster analysis times compared to conventional HPLC. When coupled with electrospray ionization-tandem mass spectrometry (ESI-MS/MS), it becomes a powerful tool for the quantification of 1,N(2)-ethenodeoxyguanosine. nih.gov ESI is a soft ionization technique that allows for the analysis of thermally labile molecules like nucleosides, while tandem mass spectrometry (MS/MS) enhances specificity by monitoring specific fragmentation patterns of the target analyte.
A highly sensitive method using online reverse-phase UPLC-ESI-MS/MS in the multiple reaction monitoring mode has been developed for the simultaneous quantification of this compound (1,N(2)-εdGuo) and other related adducts in DNA. researchgate.net This methodology can detect adduct levels in the femtomole range from microgram quantities of DNA. For instance, in the analysis of related etheno adducts, detection limits of approximately 1.45 fmol for 1,N(6)-etheno-2'-deoxyadenosine (εdA) and 1.27 fmol for 3,N(4)-etheno-2'-deoxycytidine (εdC) have been achieved in 20 μg of human white blood cell DNA. nih.gov The analysis of 1,N(2)-εdGuo often involves monitoring the specific ion transition of m/z 292 → 176. acs.org
Table 1: UPLC-ESI-MS/MS Parameters for Etheno-Adduct Analysis
| Parameter | Value/Description | Reference |
| Chromatography | Ultra-Performance Liquid Chromatography (UPLC) | nih.gov |
| Ionization | Electrospray Ionization (ESI) | acs.org |
| Mass Spectrometry | Tandem Mass Spectrometry (MS/MS) | researchgate.net |
| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |
| Ion Transition for 1,N(2)-εdGuo | m/z 292 → 176 | acs.org |
| Detection Limits | Femtomole range | nih.gov |
High-Resolution Mass Spectrometry (e.g., Orbitrap MS)
High-resolution mass spectrometry (HRMS), particularly utilizing Orbitrap technology, offers significant advantages for the analysis of DNA adducts in complex biological matrices. thermofisher.comthermofisher.com Orbitrap mass spectrometers provide high resolving power (often exceeding 100,000 FWHM) and sub-ppm mass accuracy. thermofisher.com This high resolution is crucial for separating the analyte signal from isobaric interferences, which are common in biological samples, thereby increasing the confidence in identification and quantification. spectroscopyonline.com
The high mass accuracy of Orbitrap MS allows for the determination of the elemental composition of an unknown compound, which is a powerful tool in the structural elucidation of new DNA adducts. For quantitative purposes, the high selectivity of HRMS can reduce the need for extensive sample cleanup. While specific applications of Orbitrap MS for the routine quantification of this compound are still emerging, its capabilities make it an ideal platform for both targeted and untargeted analysis of DNA damage, including the discovery of new adducts and the accurate measurement of known lesions like this compound. thermofisher.comnih.gov
Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is considered the gold standard for the accurate quantification of small molecules, including DNA adducts. researchgate.netnih.gov This method involves the addition of a known amount of a stable isotope-labeled internal standard of the analyte of interest to the sample prior to processing and analysis. nih.govptb.de The internal standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.
By measuring the ratio of the endogenous analyte to the isotope-labeled internal standard, it is possible to accurately calculate the concentration of the analyte in the original sample. This approach corrects for any loss of analyte during sample preparation and for variations in instrument response, leading to high precision and accuracy. nih.govptb.de Isotope dilution HPLC-ESI-MS/MS has been successfully used to determine basal levels of this compound in various tissues. For example, basal levels in untreated female rat liver DNA were quantified at 5.22 adducts per 10^7 nucleotides. nih.gov
Table 2: Basal Levels of this compound Determined by Isotope Dilution MS
| Sample | Adduct Level (adducts/10^7 nucleotides) | Reference |
| Untreated Female Rat Liver DNA | 5.22 | nih.gov |
| Commercial Calf Thymus DNA | 1.7 | nih.gov |
Immunochemical Detection Techniques
Immunochemical methods rely on the high specificity of antibodies to detect target molecules. These techniques are valuable for visualizing the distribution of adducts in tissues and for screening large numbers of samples.
Immunohistochemistry (IHC) for Tissue Analysis
Immunohistochemistry is a powerful technique used to visualize the presence and location of specific antigens in tissue sections. For the detection of this compound, this method involves the use of a monoclonal antibody that specifically recognizes the adduct. oup.com
In one study, a monoclonal antibody (mAb6A3) was developed against a substituted form of this compound, specifically 7-(2-oxo-heptyl)-substituted 1,N(2)-etheno-2′-deoxyguanosine (Oxo-heptyl-εdG). oup.com This antibody was then used for the immunohistochemical staining of liver sections from rats fed a choline-deficient, L-amino acid-defined diet, which is a model for endogenous carcinogenesis associated with oxidative stress. The results revealed the presence of the Oxo-heptyl-εdG adduct in the liver tissue, demonstrating the utility of IHC for in vivo detection of this type of DNA damage. oup.com The process typically involves fixing and embedding the tissue, sectioning it, and then incubating the sections with the primary antibody, followed by a secondary antibody conjugated to an enzyme for visualization. oup.com
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a highly sensitive immunoassay used for the quantification of small molecules like this compound. units.itbio-rad-antibodies.com In this format, the antigen in the sample competes with a labeled antigen for a limited number of antibody binding sites. thermofisher.com The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of the antigen in the sample.
A competitive ELISA was developed using a monoclonal antibody specific for this compound. oup.com The specificity of the antibody is a critical factor for the reliability of the assay. mybiosource.com For instance, the monoclonal antibody mAb6A3, specific for Oxo-heptyl-εdG, showed significant recognition of its target moiety in a competitive ELISA format. oup.com Such assays can be used to screen a large number of DNA samples for the presence of the adduct, making them suitable for molecular epidemiology studies. The sensitivity of competitive ELISAs can reach the picomolar range for some analytes. mybiosource.com
Radiochemical Methods
The 32P-postlabeling assay is a highly sensitive radiochemical method used for the detection and quantification of DNA adducts, including this compound (εdG). The methodology is predicated on the enzymatic digestion of a DNA sample containing the adduct into its constituent deoxynucleoside 3'-monophosphates. Following digestion, the adducted nucleotides are selectively enriched, often using high-performance liquid chromatography (HPLC). nih.gov
The core of the assay involves the enzymatic transfer of a radiolabeled phosphate (B84403) group from [γ-32P]ATP to the 5'-hydroxyl group of the adducted nucleotide. This reaction is catalyzed by T4 polynucleotide kinase. nih.gov Kinetic studies have demonstrated that this labeling reaction is rapid for etheno-substituted nucleotides, typically reaching a plateau within 15 to 30 minutes. nih.gov The resulting 32P-labeled adducts are then separated, identified, and quantified using techniques such as thin-layer chromatography (TLC) or HPLC, followed by autoradiography or scintillation counting.
The 32P-postlabeling assay is renowned for its exceptional sensitivity, capable of detecting adducts at sub-femtomole levels. nih.gov Research has shown that the method can detect as little as 0.2 femtomoles of εdG. nih.gov The efficiency of the labeling process, however, can be dependent on the concentration of the adduct. For instance, labeling efficiencies for etheno adducts at the 1 fmol level have been reported to be between 74% and 96%, decreasing to 49-60% at the 100 fmol level. nih.gov Similarly, recovery rates from DNA samples can vary, with one study showing recoveries of 30% to 90% for 25 fmol of adducts spiked into calf thymus DNA. nih.gov This powerful technique provides a crucial tool for studying the in vivo formation of exocyclic DNA lesions like this compound. nih.gov
Spectroscopic Characterization in Mechanistic and Structural Studies
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and for studying its conformational properties, particularly when incorporated into DNA duplexes. nih.gov NMR analysis provides detailed information on the chemical environment of each proton within the molecule, allowing for unambiguous structure confirmation.
In structural studies of DNA duplexes containing εdG, ¹H NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed. nih.gov NOESY experiments are especially valuable as they can identify protons that are close in space, revealing key structural features. For example, NOEs observed between the etheno protons (H6 and H7) of the εdG adduct and protons of adjacent nucleotides have confirmed its placement and orientation within the DNA helix. acs.org These studies have revealed that the εdG adduct can adopt a syn conformation about the glycosyl bond, placing the exocyclic etheno moiety into the major groove of the DNA. acs.org The chemical shifts of the εdG protons are sensitive to pH and the surrounding sequence, providing further insights into localized structural perturbations. nih.govacs.org
The following table presents ¹H-NMR spectral data for a related derivative, 7-(2-oxo-heptyl)-substituted 1,N(2)-etheno-2′-deoxyguanosine, which illustrates the type of detailed information obtainable from such analyses. oup.com
Interactive Data Table: ¹H-NMR Chemical Shifts for 7-(2-oxo-heptyl)-1,N(2)-etheno-2′-deoxyguanosine in CD₃OD oup.com
| Chemical Shift (δ) in ppm | Multiplicity | Assignment |
| 0.91 | t | H-7″ (CH₃ of heptyl) |
| 1.33 | m | H-5″, H-6″ (CH₂ of heptyl) |
| 1.62 | m | H-4″ (CH₂ of heptyl) |
| 2.46 | m | H-2′a (Deoxyribose) |
| 2.59 | m | CH₂ of succinyl ester |
| 2.67 | m | H-3″ (CH₂ of heptyl) |
| 2.86 | m | H-2′b (Deoxyribose) |
| 4.15 | m | H-4′ (Deoxyribose) |
| 4.22 | s | H-1″ (CH₂ of heptyl) |
| 4.30 | m | H-5′a (Deoxyribose) |
| 4.36 | m | H-5′b (Deoxyribose) |
| 4.62 | m | H-3′ (Deoxyribose) |
| 6.36 | m | H-1′ (Deoxyribose) |
| 7.04 | s | H-6 (Etheno ring) |
| 8.05 | s | H-2 (Purine) |
Note: Data corresponds to a substituted derivative of this compound.
Ultraviolet (UV) spectroscopy is a fundamental technique used for both the characterization and quantification of this compound. The compound exhibits a characteristic UV absorption spectrum owing to the π-electron system of the etheno-fused purine (B94841) ring structure. nih.gov
The UV spectrum of this compound is used as a primary method for its identification following chemical synthesis or isolation from biological samples. nih.gov It is also routinely used for quantification, for example, after HPLC separation. acs.org The concentration of εdG in a solution can be determined by measuring its absorbance at the wavelength of maximum absorption (λmax) and applying the Beer-Lambert law. This requires knowledge of its molar absorptivity (ε), which is a measure of how strongly the molecule absorbs light at that specific wavelength. The characteristic absorption maximum for this compound has been precisely determined. acs.org
Interactive Data Table: UV Spectroscopic Data for this compound acs.org
| Parameter | Value |
| λmax | 260 nm |
| Molar Absorptivity (ε) | 14,020 L·mol⁻¹·cm⁻¹ |
This distinct UV signature allows for its detection in complex mixtures, such as enzymatic digests of DNA, and is crucial for validating the identity of the adduct in various experimental settings. acs.org
In Vitro and in Vivo Research Models for Studying 1,n 2 Ethenodeoxyguanosine
In Vitro Studies of Adduct Formation and Enzymatic Processing
In vitro models are fundamental for dissecting the molecular mechanisms of 1,N(2)-ethenodeoxyguanosine (εdG) formation, its mutagenic potential, and its processing by cellular enzymes. These controlled laboratory systems allow for precise examination of reaction conditions and enzymatic activities.
The formation of εdG occurs from the reaction of deoxyguanosine with bifunctional electrophiles. These reactive molecules can originate from both endogenous processes, such as lipid peroxidation, and exogenous sources, like industrial carcinogens.
Products of lipid peroxidation, such as 4,5-epoxy-2-decenal and other 2,3-epoxyaldehydes, are known precursors to εdG. Studies have investigated the reaction of these epoxyaldehydes with deoxyguanosine under various pH conditions, often in aqueous buffers that may include an organic cosolvent to aid in solubility acs.orgnih.gov. The reaction of 4,5-epoxy-2-decenal with deoxyguanosine has been shown to yield εdG, with 2-octenal (B7820987) identified as a predicted by-product of this transformation acs.orgnih.gov. Similarly, the reaction of trans-4-hydroxy-2-nonenal, a major product of lipid peroxidation, with deoxyguanosine can lead to the formation of εdG, particularly through its epoxide intermediate nih.gov.
Heated cooking oils have also been identified as a source of compounds that can induce the formation of 1,N(2)-ethenoguanine. Research has shown that 2,4-heptadienal, a component of heated cooking oil, can efficiently produce the etheno adduct from guanosine (B1672433), especially in the presence of tert-butyl hydroperoxide (tBuOOH) nih.gov. Further investigations identified 6-oxo- and 6-hydroxy-2,4-alkadienals in heated cooking oil as significant contributors to the formation of 1,N(2)-ethenoguanine in both nucleosides and DNA nih.gov. The formation of these reactive aldehydes from 2,4-heptadienal was found to be accelerated in the presence of hemin (B1673052) and tBuOOH nih.gov.
Another significant precursor is chlorooxirane, the primary metabolite of the industrial chemical and human carcinogen, vinyl chloride nih.gov. Chlorooxirane reacts with DNA to form etheno adducts, including εdG nih.gov.
The reaction conditions, such as pH, can influence the kinetics and product distribution. For instance, the formation of certain adducts from trans-4-hydroxy-2-nonenal that can be converted to εdG occurs upon base treatment nih.gov. The yields of reactive aldehydes from 2,4-heptadienal were found to be higher at pH 7.4 compared to more acidic conditions nih.gov.
Table 1: Precursors and Conditions for this compound Formation
| Precursor Molecule | Source/Context | Key Reaction Conditions | Notes |
|---|---|---|---|
| 4,5-Epoxy-2-decenal | Lipid Peroxidation | Aqueous buffers (pH 7.1–11.0) acs.org | 2-octenal is a predicted by-product acs.orgnih.gov. |
| trans-4-Hydroxy-2-nonenal | Lipid Peroxidation | Formation via epoxide intermediate; conversion of some adducts to εdG upon base treatment nih.gov. | A major aldehyde produced during lipid peroxidation. |
| 2,4-Heptadienal | Heated Cooking Oil | Reaction with guanosine in the presence of tBuOOH nih.gov. | Leads to formation of 6-oxo- and 6-hydroxy-2,4-alkadienals nih.gov. |
| Chlorooxirane | Metabolite of Vinyl Chloride | Reaction with DNA in vitro and in vivo nih.gov. | Primary reactive metabolite of a known human carcinogen. |
To understand the precise mutagenic consequences of εdG, researchers employ site-specific mutagenesis techniques. This involves the chemical synthesis of short DNA strands, or oligonucleotides, containing the εdG adduct at a specific, predetermined position. These modified oligonucleotides are then used as templates in various biological assays.
The synthesis of oligonucleotides containing εdG allows for detailed studies of how this lesion affects DNA replication and repair nih.gov. For instance, a phosphoramidite (B1245037) reagent of 1,N(2)-etheno-2′-dGuo has been developed for incorporation into oligonucleotides using standard solid-phase synthesis methods nih.gov.
Once synthesized, these defined templates are used in primer extension assays with DNA polymerases to determine the nucleotide(s) preferentially incorporated opposite the adduct. This provides direct insight into the miscoding potential of the lesion nih.gov. Studies have utilized εdG-containing oligonucleotides in different sequence contexts to investigate the influence of neighboring bases on replication fidelity. For example, human DNA polymerase η (hpol η)-mediated bypass of εdG has been studied using templates with the sequence contexts 5′-T(εG)A-3′ and 5′-T(εG)G-3′ nih.gov.
These site-specifically modified oligonucleotides are crucial tools for elucidating the structural and mechanistic basis of εdG-induced mutagenesis, helping to link the presence of the adduct to specific types of mutations observed in vivo nih.gov.
Enzymatic assays are critical for evaluating how cellular machinery processes the εdG adduct. These assays measure the efficiency and fidelity of DNA polymerases as they encounter the lesion (polymerase bypass) and the ability of DNA repair enzymes to recognize and remove it.
Polymerase Bypass Assays: Primer extension assays are commonly used to study the translesion synthesis (TLS) capabilities of various DNA polymerases when they encounter εdG on a template strand. In these assays, a short, labeled primer is annealed to the εdG-containing template, and a DNA polymerase is added along with deoxyribonucleoside triphosphates (dNTPs). The reaction products are then analyzed, typically by gel electrophoresis, to determine if the polymerase was able to replicate past the lesion and which nucleotide was incorporated opposite it.
Studies using this approach have revealed that different polymerases have distinct efficiencies and fidelities when bypassing εdG.
Human DNA Polymerase η (hpol η): In single-nucleotide insertion assays, hpol η preferentially inserted dGTP opposite εdG, followed by dATP, dTTP, and dCTP nih.govnih.govresearchgate.net. Analysis of full-length extension products showed that guanine (B1146940) accounted for 85% of nucleotides inserted opposite the adduct in a single base insertion nih.gov. Interestingly, the polymerase was unable to extend from a correctly paired cytosine opposite εdG but could readily extend from a mispair with adenine (B156593) nih.govvanderbilt.edu.
Sulfolobus solfataricus DNA Polymerase IV (Dpo4): In contrast to hpol η, steady-state kinetics experiments with Dpo4 showed that this polymerase preferentially inserted adenine opposite the εdG adduct nih.govnih.gov.
Bacteriophage T7 DNA Polymerase (exonuclease-): This replicative polymerase was found to preferentially incorporate dATP opposite the etheno adduct nih.govacs.org.
Table 2: Nucleotide Incorporation Opposite this compound by Various DNA Polymerases
| DNA Polymerase | Organism/Source | Preferred Nucleotide Incorporation | Reference |
|---|---|---|---|
| Human Polymerase η (hpol η) | Human | dGTP > dATP > dTTP > dCTP | nih.govnih.govresearchgate.net |
| DNA Polymerase IV (Dpo4) | Sulfolobus solfataricus | dATP | nih.govnih.gov |
| T7 DNA Polymerase (exonuclease-) | Bacteriophage T7 | dATP | nih.govacs.org |
| E. coli DNA Polymerase I (Klenow) | Escherichia coli | Forms εG·T pairs with a frequency 2- to 4-fold greater than G·T wobble pairs. | oup.comnih.gov |
Repair Enzyme Assays: The repair of etheno adducts is primarily initiated by DNA glycosylases, which recognize and excise the damaged base. While much of the research has focused on other etheno adducts like 1,N6-ethenoadenine and 3,N4-ethenocytosine, it is known that the εG base can be excreted in human urine, which points to its presence in cellular DNA and its removal by repair enzymes, likely glycosylases nih.gov.
In Vivo Animal Models
Animal models are indispensable for studying the formation, persistence, and biological consequences of εdG in a complex living organism. These models allow researchers to investigate the impact of factors like chronic inflammation, oxidative stress, and carcinogen exposure on the levels of this DNA adduct.
Chronic inflammation and the associated oxidative stress are known to increase lipid peroxidation, leading to the formation of endogenous DNA adducts, including εdG.
SJL Mice: This mouse strain is used to model conditions of nitric oxide (NO) overproduction, which is a hallmark of chronic inflammation. Studies have measured the levels of etheno adducts in the spleen DNA of SJL mice induced to produce high levels of NO. These experiments provide in vivo evidence for the formation of etheno adducts as a consequence of lipid peroxidation triggered by inflammatory processes.
Long-Evans Cinnamon (LEC) Rats: LEC rats serve as an animal model for Wilson's disease, a human genetic disorder characterized by excessive copper accumulation in the liver, leading to chronic hepatitis, severe oxidative stress, and eventually hepatocellular carcinoma oup.comkyoto-u.ac.jp. Research on LEC rats has demonstrated a copper- and age-dependent formation of etheno-DNA adducts in the liver nih.gov. The levels of etheno adducts, including 1,N6-ethenodeoxyadenine (εdA) and 3,N4-ethenodeoxycytidine (εdC), were found to increase with age, peaking at the onset of fulminant hepatitis nih.gov. This model has also been used to show for the first time that etheno adducts are formed in mitochondrial DNA, with levels increasing with age oup.com. These findings strongly link the oxidative stress caused by copper overload to the generation of mutagenic etheno adducts in vivo oup.comnih.gov.
Table 3: Findings in Rodent Models of Oxidative Stress and Inflammation
| Animal Model | Condition Modeled | Key Findings Related to Etheno Adducts |
|---|---|---|
| SJL Mice | Chronic inflammation and Nitric Oxide (NO) overproduction | Increased levels of etheno adducts in spleen DNA following induction of NO production. |
| LEC Rats | Wilson's Disease (copper overload, oxidative stress, chronic hepatitis) | Copper- and age-dependent increase in etheno adducts in liver nuclear and mitochondrial DNA oup.comnih.gov. Peak adduct levels coincide with the onset of severe hepatitis nih.gov. |
To study the role of εdG in chemical carcinogenesis, animals are exposed to specific carcinogens known to produce this adduct.
Vinyl Chloride Exposure in Rats: Vinyl chloride is a known human and animal carcinogen that is metabolized to the reactive epoxide, chlorooxirane cdc.gov. Animal models, particularly rats, have been crucial in understanding the molecular dosimetry of DNA adducts formed upon vinyl chloride exposure. Following inhalation exposure of rats to vinyl chloride, several DNA adducts are formed, including N2,3-ethenoguanine (εG). Studies have shown that while 7-(2'-oxoethyl)guanine is the most abundant adduct, the etheno adducts, including εG, are highly persistent in the liver nih.gov. The half-life of εG was estimated to be approximately 30 days, indicating that it is poorly recognized and repaired by liver enzymes nih.gov. This persistence, combined with the miscoding nature of the adduct, provides a strong mechanistic link for its role in vinyl chloride-induced carcinogenesis nih.gov.
Dietary Intervention Studies and Lipid Peroxidation Modulation
While specific dietary intervention studies with this compound as the primary endpoint are not extensively documented, a substantial body of research supports the modulation of its precursor, lipid peroxidation, through dietary means. The formation of this compound is intrinsically linked to lipid peroxidation, a process where reactive oxygen species attack polyunsaturated fatty acids, leading to the formation of reactive aldehydes that can subsequently damage DNA. acs.orgnih.gov
Dietary factors, particularly the consumption of high-fat diets and thermally stressed cooking oils, have been shown to increase the levels of etheno DNA adducts. nih.govnih.gov For instance, heated vegetable oils contain compounds like 2,4-heptadienal, which can induce the formation of 1,N(2)-ethenoguanine. nih.gov This suggests that dietary choices that promote lipid peroxidation can increase the burden of this specific DNA adduct.
Conversely, dietary antioxidants may play a protective role by mitigating lipid peroxidation. Although human clinical trials with antioxidants like vitamin E have yielded mixed results in the context of LDL oxidation, the fundamental mechanism of antioxidants inhibiting lipid peroxidation is well-established. researchgate.net Natural antioxidant compounds found in various foods are investigated for their potential to protect against DNA oxidative damage by quenching free radicals and reducing the formation of reactive aldehydes. researchgate.net Therefore, dietary interventions aimed at reducing lipid peroxidation, such as increasing the intake of fruits and vegetables rich in antioxidants, are hypothesized to decrease the endogenous formation of this compound.
Cellular Models for Mutagenesis and Repair Studies
Bacterial Systems (Escherichia coli, Salmonella typhimurium)
Bacterial systems, particularly Escherichia coli, have been instrumental in elucidating the repair pathways for this compound. In E. coli, the primary enzyme responsible for the removal of this lesion is the mismatch-specific uracil-DNA glycosylase (MUG). This enzyme is a part of the base excision repair (BER) pathway and functions by cleaving the N-glycosidic bond between the damaged base and the deoxyribose sugar, initiating the repair process.
Studies have shown that the MUG protein efficiently excises 1,N(2)-ethenoguanine from DNA. The efficiency of this repair can be quantified by its kinetic parameters. While specific data for Salmonella typhimurium is less detailed for this particular adduct, the high conservation of the BER pathway in enteric bacteria suggests a similar mechanism of repair. nih.gov The BER system in S. typhimurium is known to be crucial for counteracting DNA damage from various sources. nih.gov
| Enzyme | Substrate | kcat (min⁻¹) | Km (nM) | kcat/Km (min⁻¹ nM⁻¹) |
|---|---|---|---|---|
| E. coli MUG | 1,N(2)-εG | Data not specified | Data not specified | 0.95 x 10⁻³ |
Mammalian Cell Lines
In mammalian cells, the repair of this compound is also primarily handled by the base excision repair pathway. The key enzyme responsible for recognizing and excising this adduct is the human alkylpurine-DNA-N-glycosylase (ANPG), also known as alkyl-N-purine-DNA glycosylase (APNG) or 3-methyladenine-DNA glycosylase (AAG).
Research using various mammalian cell lines has demonstrated that ANPG can effectively remove 1,N(2)-ethenoguanine from DNA. Comparative kinetic studies have shown that while both the bacterial MUG protein and the human ANPG protein can process this lesion, the bacterial enzyme does so with a higher efficiency. The N-terminal region of the human ANPG protein, which is not conserved, has been identified as essential for its activity on 1,N(2)-ethenoguanine. Both enzymes show a preference for excising the adduct when it is paired with cytosine. However, a key difference is that ANPG is unable to remove the lesion when it is opposite guanine, unlike its bacterial counterpart.
| Enzyme | Organism | kcat (min⁻¹) | Km (nM) | kcat/Km (min⁻¹ nM⁻¹) |
|---|---|---|---|---|
| Mismatch-Specific Uracil-DNA Glycosylase (MUG) | Escherichia coli | Data not specified | Data not specified | 0.95 x 10⁻³ |
| Alkylpurine-DNA-N-Glycosylase (ANPG) | Human | Data not specified | Data not specified | 0.1 x 10⁻³ |
Role As a Biomarker in Disease Pathogenesis Research
Association with Chronic Inflammation and Oxidative Stress
Chronic inflammatory conditions are often associated with increased oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. researchgate.net This environment of persistent oxidative and nitrosative stress promotes lipid peroxidation (LPO), a process where oxidants damage lipids. researchgate.net LPO generates a variety of reactive aldehydes, such as 4-hydroxy-2-nonenal (HNE), which can react with DNA bases to form mutagenic exocyclic adducts, including 1,N(2)-ethenodeoxyguanosine. researchgate.netaimspress.com
The formation of this compound is a direct consequence of this cascade, making it a valuable biomarker for the pathophysiology of inflammation. nih.govsigmaaldrich.com Studies have shown that in inflammatory processes, the production of these DNA-reactive aldehydes leads to an accumulation of DNA damage in target organs, which, combined with the deregulation of cellular homeostasis, acts as a driving force in the pathogenesis of chronic inflammation-associated diseases. researchgate.net Research in a mouse model of chronic inflammation demonstrated a significant 3- to 4-fold increase in the levels of this compound in the spleen, liver, and kidney, highlighting the dominance of lipid peroxidation in the chemistry of DNA adduct formation during chronic inflammation. nih.govsigmaaldrich.comcapes.gov.br This suggests that oxidative stress associated with inflammation can have systemic effects, damaging tissues distant from the primary site of inflammation. nih.govsigmaaldrich.com
The presence of this compound and other etheno adducts has been proposed as a potential biomarker in the pathophysiology of inflammation. researchgate.net The accumulation of this and other forms of DNA damage can contribute to genomic instability and potentially lead to the initiation of carcinogenesis. researchgate.net
Link to Carcinogenesis and Mutational Hotspots
The mutagenic nature of this compound implicates it in the process of carcinogenesis. Its formation can lead to specific types of mutations in critical genes that control cell growth and division, such as the p53 tumor suppressor gene and the K-ras proto-oncogene.
Chronic liver diseases, particularly those with an inflammatory component like non-alcoholic steatohepatitis (NASH), create an environment ripe for the formation of this compound. NASH is a progressive form of non-alcoholic fatty liver disease (NAFLD) and is increasingly recognized as a major risk factor for hepatocellular carcinoma (HCC). unito.itoaepublish.com
The pathogenesis of NASH involves lipotoxicity, oxidative stress, and chronic inflammation, all of which contribute to the production of lipid peroxidation products and subsequent DNA damage. oaepublish.com Reactive oxygen species are a key factor in the development of HCC and can react with polyunsaturated fatty acids to form aldehydes that, in turn, form etheno adducts with DNA. nih.gov Etheno-DNA lesions have been detected in the livers of humans with NASH. nih.gov
The induction of cytochrome P450 2E1 (CYP2E1) in NASH patients further promotes oxidative stress and the generation of ROS, leading to increased lipid peroxidation and the formation of carcinogenic etheno-DNA adducts. amegroups.org While a direct significant correlation between CYP2E1 expression and etheno adducts was not found in one study on pediatric NASH, the link between oxidative stress and DNA damage in NASH is well-established. amegroups.org The accumulation of these adducts in the liver is thought to be a contributing factor to the initiation of hepatic carcinogenesis.
| Condition | Associated Factors | Key DNA Adduct | Pathological Consequence |
|---|---|---|---|
| NASH | Lipotoxicity, Oxidative Stress, Chronic Inflammation, CYP2E1 Induction | This compound | Hepatocellular Carcinoma (HCC) |
The p53 tumor suppressor gene is frequently mutated in human cancers. Certain positions within the gene, known as mutational hotspots, are particularly susceptible to damage. Research has suggested a potential link between the formation of etheno adducts and mutations at specific codons of the p53 gene.
One such hotspot is codon 249, where a G to T transversion is frequently observed in hepatocellular carcinomas, particularly in populations exposed to aflatoxin B1. nih.govnih.gov While aflatoxin B1 is a major causative agent, studies have also investigated the role of lipid peroxidation products. It has been suggested that 4-hydroxy-2-nonenal (HNE), a major product of lipid peroxidation, preferentially forms adducts with DNA at codon 249 of the human p53 gene. aimspress.com This preferential adduction could contribute to the high frequency of mutations observed at this site.
The formation of this compound from HNE and its subsequent miscoding properties could play a role in the G to T transversions seen at this mutational hotspot, implicating it in the molecular pathogenesis of liver cancer. aimspress.com
The K-ras gene, a proto-oncogene, is also a critical target for mutations in various cancers, including colorectal cancer. Point mutations in K-ras, particularly at codons 12 and 13, lead to the persistent activation of the KRAS protein, driving tumorigenic signaling pathways. mdpi.com These mutations are considered early events in colorectal carcinogenesis. mdpi.comnih.gov
While direct evidence linking this compound to specific K-ras mutations is an area of ongoing research, the established mutagenic potential of this adduct suggests a plausible role. The types of mutations induced by etheno adducts, such as G-to-A transitions, are relevant to the mutations observed in the K-ras gene. nih.gov For instance, G-to-A transitions are a common type of mutation found at codon 13 of the K-ras gene. nih.gov The formation of this compound in tissues susceptible to K-ras mutations could therefore contribute to the mutational landscape of these tumors.
| Gene | Codon Hotspot | Associated Cancer | Potential Role of 1,N(2)-εdG |
|---|---|---|---|
| p53 | 249 | Hepatocellular Carcinoma | Preferential adduct formation leading to G to T transversions |
| K-ras | 13 | Colorectal Cancer | Contribution to G-to-A transitions |
Detection in Biological Matrices for Biomonitoring
The ability to detect and quantify this compound in human biological samples is crucial for its use as a biomarker in molecular epidemiology and risk assessment. nih.gov Various analytical techniques have been developed for this purpose, with high-performance liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS) being the gold standard due to its high selectivity and sensitivity. researchgate.netresearchgate.net This method allows for the accurate quantification of modified nucleosides in complex biological matrices such as DNA from tissues, urine, plasma, and saliva. researchgate.netmdpi.com
Biomonitoring of this compound can provide valuable information about an individual's exposure to endogenous and exogenous sources of DNA damage. nih.gov It can help to understand the relationship between exposure, DNA damage, and the risk of developing chronic diseases like cancer. The facile conversion of some initial adducts of HNE to the stable this compound makes it a potentially useful and simple marker for assessing DNA damage by lipid peroxidation. nih.gov
DNA isolated from white blood cells (leukocytes) is a readily accessible biological matrix for biomonitoring studies. ega-archive.org The detection of this compound in white blood cell DNA can serve as a surrogate for DNA damage in internal, less accessible tissues. This is based on the premise that systemic oxidative stress and circulating lipid peroxidation products can damage DNA in blood cells as well as in target organs.
The analysis of DNA adducts in white blood cells provides a non-invasive way to assess an individual's systemic burden of DNA damage. nih.gov This approach can be used to identify individuals at higher risk for diseases associated with chronic inflammation and oxidative stress and to evaluate the effectiveness of preventive or therapeutic interventions.
Tissue DNA (e.g., Liver, Spleen, Kidney)
The measurement of this compound (1,N²-εdG) and other related etheno-DNA adducts in tissue DNA serves as a critical biomarker for assessing DNA damage stemming from oxidative stress and lipid peroxidation. These adducts are formed from the reaction of DNA bases with reactive aldehydes, which are byproducts of lipid peroxidation. Their presence in various organs is indicative of processes linked to inflammation and carcinogenesis. oup.comresearchgate.netnih.gov
The liver is a primary site for the formation and detection of 1,N²-εdG due to its central role in metabolism and detoxification, which can lead to significant oxidative stress. Research has consistently identified this adduct in liver DNA under various pathological conditions.
Studies in rodent models have been instrumental in establishing the link between liver conditions and the formation of etheno adducts. For instance, in rats fed a choline-deficient, L-amino acid-defined (CDAA) diet, a model for endogenous liver carcinogenesis, there is a notable formation of a substituted 1,N²-ethenodeoxyguanosine adduct. oup.com This suggests that lipid hydroperoxide-mediated DNA damage is an early event in carcinogenesis. oup.com Similarly, in a mouse model of chronic inflammation (SJL mice), levels of 1,N²-ethenodeoxyguanosine were found to be significantly increased (3- to 4-fold) in liver DNA compared to control mice. nih.gov
In humans, elevated levels of etheno-DNA adducts are detected in cancer-prone inflammatory liver diseases. amegroups.org High levels of these adducts have been observed in liver biopsies from patients with alcoholic liver disease (ALD) and non-alcoholic steatohepatitis (NASH), including in children. amegroups.org In ALD, the induction of the enzyme cytochrome P450 2E1 (CYP2E1) from chronic alcohol consumption leads to excessive generation of lipid peroxidation products and, consequently, etheno-DNA adducts. amegroups.org In pediatric NASH patients, a positive correlation trend was noted between CYP2E1 expression and the intensity of 1,N⁶-etheno-2'-deoxyadenosine (εdA) staining, a related and often co-measured adduct. amegroups.org The presence of these adducts in conditions like nonalcoholic fatty liver disease highlights their relevance to the pathogenesis of hepatocellular carcinoma. vanderbilt.edu The adduct has been identified by mass spectrometry in the liver DNA of rodents. nih.govacs.org
Table 1: Research Findings on 1,N²-Ethenodeoxyguanosine and Related Adducts in Liver DNA
| Subject/Model | Condition/Exposure | Key Findings | Reference(s) |
| Rats | Choline-deficient, L-amino acid-defined (CDAA) diet | Formation of a substituted 1,N²-εdG adduct, suggesting it as a potential biomarker for early-stage carcinogenesis. | oup.com |
| SJL Mice | Chronic inflammation (RcsX-stimulated) | 3- to 4-fold increase in 1,N²-ethenodeoxyguanosine levels in liver DNA compared to controls. | nih.gov |
| Humans | Alcoholic Liver Disease (ALD) | Elevated levels of etheno-DNA adducts, correlated with CYP2E1 induction and lipid peroxidation. | amegroups.org |
| Children | Non-alcoholic steatohepatitis (NASH) | Detection of high levels of εdA in liver biopsies, with a trend for a positive relationship with CYP2E1 expression. | amegroups.org |
| Preweanling Rats | Vinyl chloride inhalation | Highest concentration of N²,3-ethenoguanine (EG) found in the liver compared to other tissues. EG showed greater persistence than other adducts. | bohrium.com |
The spleen, as a major immune organ, is also susceptible to DNA damage from inflammation-induced oxidative stress. Research using mouse models has demonstrated the utility of measuring 1,N²-ethenodeoxyguanosine in spleen DNA to understand the chemistry of inflammation.
In a study involving the SJL mouse model, where reticulum cell sarcoma (RcsX) stimulates overproduction of nitric oxide and induces a state of chronic inflammation, significant DNA damage from lipid peroxidation was observed. nih.gov While there were only modest increases in DNA oxidation products, the levels of 1,N⁶-ethenodeoxyadenosine and 1,N²-ethenodeoxyguanosine showed large (3- to 4-fold) increases in the spleens of the treated mice compared to controls. researchgate.netnih.gov This highlights that lipid peroxidation is a dominant pathway for DNA adduct formation during chronic inflammation. nih.gov Additionally, studies on preweanling rats exposed to vinyl chloride did not find detectable levels of the related N²,3-ethenoguanine adduct in the spleen, in contrast to the liver, kidney, and lung. bohrium.com
Table 2: Research Findings on 1,N²-Ethenodeoxyguanosine in Spleen DNA
| Subject/Model | Condition/Exposure | Key Findings | Reference(s) |
| SJL Mice | Chronic inflammation (RcsX-stimulated) | Large (3- to 4-fold) increases in the levels of 1,N²-ethenodeoxyguanosine in spleen DNA. | researchgate.netnih.gov |
| Preweanling Rats | Vinyl chloride inhalation | No detectable N²,3-ethenoguanine adducts were found in the spleen. | bohrium.com |
The kidneys are also affected by systemic oxidative and nitrosative stress, and analysis of kidney DNA can reveal damage occurring even at a distance from the primary site of inflammation.
In the same SJL mouse model of chronic inflammation, significant increases in 1,N²-ethenodeoxyguanosine were also found in the kidney, an organ not typically considered a direct target for the specific inflammation model used. nih.gov This finding suggests that oxidative and nitrosative stresses associated with inflammation can affect tissues systemically. nih.gov Further studies have shown that exposure to environmental pollutants can lead to the formation of these adducts in the kidney. For example, mice exposed to concentrated ambient fine particulate matter (PM2.5) showed increased levels of the related adduct 1,N⁶-etheno-2'-deoxyadenosine in kidney DNA. researchgate.net The presence of acrolein- and crotonaldehyde-derived 1,N²-propanodeoxyguanosine adducts, which are structurally related to etheno adducts, has been detected in the kidney DNA of untreated rats and mice. researchgate.net In rats exposed to vinyl chloride, N²,3-ethenoguanine was detected in the kidney at levels lower than in the liver but higher than in the lung. bohrium.com
Table 3: Research Findings on 1,N²-Ethenodeoxyguanosine and Related Adducts in Kidney DNA
| Subject/Model | Condition/Exposure | Key Findings | Reference(s) |
| SJL Mice | Chronic inflammation (RcsX-stimulated) | 3- to 4-fold increase in 1,N²-ethenodeoxyguanosine levels in kidney DNA. | nih.gov |
| Mice | Exposure to concentrated ambient PM2.5 | Increased levels of 1,N⁶-etheno-2'-deoxyadenosine in kidney DNA. | researchgate.net |
| Untreated Rats and Mice | Endogenous processes | Detection of related 1,N²-propanodeoxyguanosine adducts in kidney DNA. | researchgate.net |
| Preweanling Rats | Vinyl chloride inhalation | N²,3-ethenoguanine was detected in the kidney. | bohrium.com |
Urine
Urine is a valuable, non-invasive matrix for biomonitoring DNA damage. When DNA adducts like 1,N²-ethenodeoxyguanosine are formed in cells, they can be excised by DNA repair enzymes, such as DNA glycosylases. vanderbilt.edu These excised adducts are then released into the bloodstream and subsequently eliminated from the body through urine. amegroups.org
The detection of the 1,N²-ethenoguanine base in human urine provides direct evidence of its formation within cellular DNA and its subsequent removal by repair mechanisms. vanderbilt.edu Therefore, urinary levels of etheno adducts can serve as a non-invasive biomarker for systemic oxidative stress and DNA damage. researchgate.net This approach avoids the need for tissue biopsies while providing an integrated measure of whole-body exposure and damage. Methodologies using high-performance liquid chromatography-tandem mass spectrometry have been developed for the analysis of ethenoguanine adducts in human urine. acs.org While specific quantitative data on urinary 1,N²-ethenodeoxyguanosine in large-scale human studies are still emerging, the principle is well-established for other DNA adducts, where urinary excretion is used to estimate exposure and DNA damage levels. nih.govfood.gov.uk
Future Research Directions and Emerging Avenues
Integrated Omics Approaches for Comprehensive Adductomics
The burgeoning field of adductomics, which aims to comprehensively study the totality of DNA adducts, is central to the future of εdG research. ptbioch.edu.pl Integrated "omics" approaches, combining genomics, transcriptomics, proteomics, and metabolomics, will provide a more holistic view of the cellular response to εdG formation. This systems-level analysis can help identify the upstream pathways leading to the formation of εdG precursors, such as lipid peroxidation products, and the downstream consequences of the adduct's presence on gene expression and protein function. researchgate.net
Liquid chromatography-mass spectrometry (LC-MS) has become a cornerstone of adductomics, enabling the sensitive and specific detection and quantification of various DNA adducts. ptbioch.edu.plnih.govnih.gov Future developments in high-resolution mass spectrometry and data-independent acquisition will further enhance the ability to screen for a wide range of adducts in complex biological samples. diva-portal.org This untargeted approach is crucial for discovering novel adducts and for understanding the complete "adductome" in different tissues and disease states. ptbioch.edu.pl
Advanced Structural Biology of Adduct-Enzyme Complexes and DNA Lesions
Understanding the three-dimensional structure of εdG within the DNA double helix and its interaction with DNA polymerases and repair enzymes is critical to elucidating its mutagenic potential. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have been instrumental in revealing the structural perturbations caused by εdG. acs.orgresearchgate.netvanderbilt.edu
Studies have shown that εdG can adopt different conformations (syn and anti) depending on the DNA sequence context and pH. researchgate.netacs.org For instance, in a 5'-TXG-3' sequence, εdG exists as an equilibrium of syn and anti conformers when opposite cytosine at neutral pH. researchgate.net At acidic pH, a Hoogsteen base pair can form. acs.orggrafiati.com When mismatched with deoxyadenosine (B7792050), εdG preferentially adopts the syn conformation. nih.gov These conformational variations likely influence how the adduct is recognized and processed by cellular machinery.
Future research will focus on obtaining high-resolution structures of εdG-containing DNA in complex with various human DNA polymerases, particularly translesion synthesis (TLS) polymerases like human polymerase η (hpol η). vanderbilt.edunih.govnih.gov Crystallographic studies have already provided snapshots of how hpol η bypasses εdG, revealing that the adduct can adopt a syn orientation, leading to the preferential insertion of purines (dGTP and dATP) opposite the lesion. vanderbilt.edunih.govnih.gov Further structural studies will clarify the precise mechanisms of misincorporation and frameshift mutations induced by εdG. nih.gov
Development of Novel Research Tools for Adduct Profiling
The development of more sensitive and high-throughput methods for detecting and quantifying εdG is a key area of future research. While LC-MS/MS is a powerful tool, there is a continuous need for methods with lower detection limits to analyze the small amounts of DNA typically available from human biopsies. nih.govresearchgate.net
Immunochemical methods, such as the use of monoclonal antibodies specific for εdG and its derivatives, offer a complementary approach for in situ detection in tissues. oup.comoup.com The development of new antibodies with higher affinity and specificity will improve the reliability of immunohistochemical staining and enzyme-linked immunosorbent assays (ELISAs). oup.com
Furthermore, novel online liquid chromatography-electrospray tandem mass spectrometry assays are being developed for the simultaneous quantification of multiple exocyclic DNA adducts, including εdG and 1,N(2)-propano-2'-deoxyguanosine. researchgate.net These methods, often employing stable isotope-labeled internal standards, provide high accuracy and precision. researchgate.net The integration of these advanced analytical tools will be crucial for large-scale molecular epidemiology studies.
Mechanistic Studies on the Role of 1,N(2)-Ethenodeoxyguanosine in Specific Disease Etiologies
A primary goal of future research is to firmly establish the causal link between εdG and specific human diseases, particularly cancer and inflammatory conditions. researchgate.netlookchem.com The adduct is formed from the reaction of DNA with metabolites of vinyl compounds and lipid peroxidation products, which are often associated with inflammation and oxidative stress. researchgate.netvanderbilt.edunih.govnih.gov
Studies in animal models have shown increased levels of εdG in tissues under conditions of chronic inflammation. nih.govcapes.gov.br For example, in a mouse model of inflammation, there were significant increases in the levels of 1,N(6)-etheno-deoxyadenosine and 1,N(2)-etheno-deoxyguanosine in the spleen, liver, and kidney. nih.govcapes.gov.br
Q & A
Basic Research Questions
Q. What methodologies are commonly used to detect and quantify 1,N(2)-Ethenodeoxyguanosine (1,N2-εdG) in biological samples?
- Answer : Immunochemical techniques, such as polyclonal and monoclonal antibodies, are widely employed. For example, antibodies raised against etheno-DNA adducts (e.g., anti-ethenodeoxyguanosine antibodies) enable ELISA-based quantification in human colonocytes and animal tissues . These methods are validated against oxidative or peroxidative insults, with specificity confirmed via competitive inhibition assays using synthetic adduct standards. Mass spectrometry (e.g., LC-MS/MS) is also used for higher precision, particularly when distinguishing 1,N2-εdG from structurally similar adducts like 1,N6-ethenodeoxyadenosine .
Q. How is 1,N2-εdG chemically synthesized for experimental use?
- Answer : Synthesis involves glycosylation of the etheno-modified guanine base. A validated protocol includes reacting 8,9-dihydro-9-oxo-imidazo[2,1-b]purine with β-D-2-deoxyribofuranosyl donors under controlled conditions (e.g., using nucleoside 2'-deoxyribosyltransferases). NMR spectroscopy (e.g., NOESY in DMSO-d6) confirms structural fidelity, particularly the β-configuration of the glycosidic bond . Post-synthesis purification via HPLC ensures >95% purity, critical for in vitro replication studies.
Q. What experimental models are used to study the formation of 1,N2-εdG in vivo?
- Answer : Rodent models exposed to carbonyl stressors (e.g., choline-deficient diets or vinyl chloride) are standard. Immunohistochemical detection in rat liver tissues reveals adduct accumulation linked to omega-6 polyunsaturated fatty acid hydroperoxides . Cell culture systems (e.g., human colonocytes) treated with lipid peroxidation end-products like 4-hydroxy-2-nonenal (HNE) are also used to mimic endogenous adduct formation .
Advanced Research Questions
Q. How does 1,N2-εdG influence DNA replication fidelity, and what polymerases are implicated in its bypass?
- Answer : 1,N2-εdG is a strong replication block for high-fidelity polymerases (e.g., Pol δ). Translesion synthesis (TLS) by Y-family polymerases, such as human Pol η, facilitates bypass but introduces miscoding. Structural studies show Pol η accommodates the adduct via a "miscoding pocket," leading to preferential dCTP misincorporation opposite the lesion. Kinetic assays (e.g., steady-state kcat/Km) quantify bypass efficiency and error rates .
Q. What repair pathways are engaged in processing 1,N2-εdG, and how do they differ between prokaryotic and eukaryotic systems?
- Answer : In E. coli, nucleotide excision repair (NER) and recombination repair are primary pathways. In vitro assays using M13 phage DNA show NER-deficient strains exhibit higher adduct persistence. In contrast, mammalian systems rely more on base excision repair (BER), though efficiency is limited due to the adduct’s bulky structure. Repair kinetics can be compared via <sup>32</sup>P-postlabeling in E. coli vs. human cell extracts .
Q. How do structural modifications (e.g., 7-(2-oxoheptyl)-1,N2-εdG) alter replication and repair outcomes compared to unsubstituted 1,N2-εdG?
- Answer : The 7-(2-oxoheptyl) substituent increases steric hindrance, reducing polymerase bypass efficiency by >50% compared to the parent adduct. Competitive primer extension assays with Pol η reveal delayed elongation, while molecular dynamics simulations highlight destabilization of the polymerase active site. Repair assays show NER efficiency drops by 30% due to impaired recognition by repair helicases .
Q. What contradictions exist in the literature regarding the mutagenic potential of 1,N2-εdG?
- Answer : Some studies report 1,N2-εdG as predominantly causing G→T transversions in E. coli, while others observe G→A transitions in human cells. These discrepancies may arise from differences in experimental systems (e.g., SOS response in bacteria vs. TLS regulation in eukaryotes). Meta-analyses of mutation spectra across studies are recommended to reconcile these findings .
Methodological Considerations
- Data Interpretation : When comparing adduct levels across studies, normalize to oxidative stress biomarkers (e.g., 8-OHdG) to account for variability in sample preparation .
- Experimental Design : For replication studies, use defined adduct-containing oligonucleotides (e.g., site-specific synthesis via phosphoramidite chemistry) to avoid heterogeneity .
- Statistical Analysis : Apply error-weighted regression models to polymerase kinetic data to account for instrument variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
